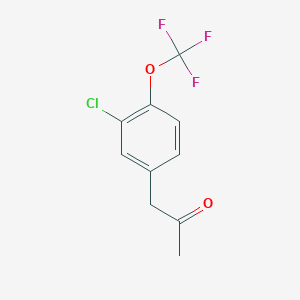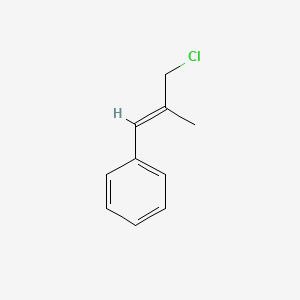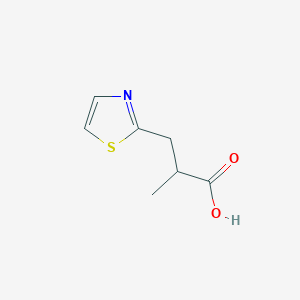
5-(1h-1,2,4-Triazol-1-yl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-1,2,4-Triazol-1-yl)pentan-2-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring attached to a pentanone chain. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-Triazol-1-yl)pentan-2-one typically involves the reaction of 1,2,4-triazole with a suitable pentanone precursor. One common method is the condensation reaction between 1,2,4-triazole and 2-pentanone under acidic or basic conditions. The reaction may require a catalyst such as hydrochloric acid or sodium hydroxide to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-1,2,4-Triazol-1-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of triazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-(1H-1,2,4-Triazol-1-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)pentan-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules[5][5].
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine dihydrochloride
- 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
Uniqueness
5-(1H-1,2,4-Triazol-1-yl)pentan-2-one is unique due to its specific structure, which combines a triazole ring with a pentanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research and industrial contexts .
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-(1,2,4-triazol-1-yl)pentan-2-one |
InChI |
InChI=1S/C7H11N3O/c1-7(11)3-2-4-10-6-8-5-9-10/h5-6H,2-4H2,1H3 |
Clave InChI |
XHDBJHLCJQRXBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCN1C=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



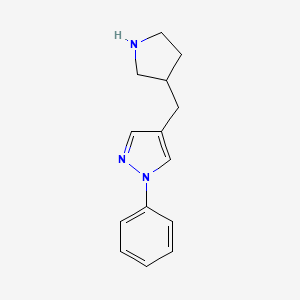
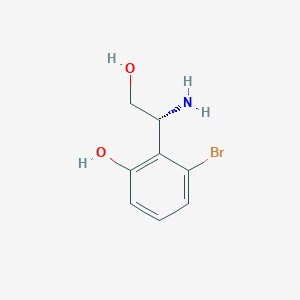


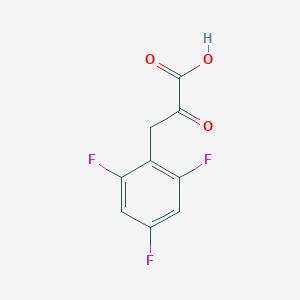

![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
